4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride is a compound classified as a thiazoloazepine derivative. It possesses a complex molecular structure characterized by a thiazole ring fused to an azepine ring, making it of interest in medicinal chemistry. The compound's chemical formula is C14H16ClN3S·2HCl, and it is primarily researched for its potential pharmacological applications.
The synthesis of 4H-Thiazolo(4,5-d)azepin-2-amine typically involves several key steps:
The synthesis can be optimized for industrial production by employing high-yield reactions and efficient purification methods. Quality control measures are crucial to ensure the purity and consistency of the final product.
The molecular structure of 4H-Thiazolo(4,5-d)azepin-2-amine features a thiazole ring fused to an azepine ring, with a 4-chlorobenzyl group attached at the nitrogen position. The specific IUPAC name is 6-[(4-chlorophenyl)methyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine; dihydrochloride.
The compound can undergo various chemical reactions:
Typical reagents for these reactions include:
These reactions allow for the introduction of new functional groups or modifications to existing ones.
The primary target of 4H-Thiazolo(4,5-d)azepin-2-amine is believed to be the serine/threonine-protein kinase Chk1. This compound acts as a selective dopamine D2 receptor agonist.
Its mechanism involves modulation of dopaminergic neurotransmission, which can influence various physiological processes. The efficacy and stability of this compound are affected by environmental factors such as pH and temperature.
The compound exhibits solid-state characteristics typical of organic compounds with similar structures. It is recommended to store it in a cool and dark place to maintain its stability.
Key chemical properties include:
These properties are essential for its application in laboratory settings .
4H-Thiazolo(4,5-d)azepin-2-amine has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its ability to modulate dopaminergic pathways makes it a candidate for studying neurological disorders and developing new therapeutic agents targeting similar pathways .
The 4H-thiazolo[4,5-d]azepine scaffold represents a specialized class of bioactive heterocyclic compounds characterized by a fused bicyclic structure combining thiazole and azepine rings. Derivatives such as 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-4H-thiazolo[4,5-d]azepin-2-amine dihydrochloride (C14H18Cl3N3S) exemplify structurally optimized molecules where strategic substitutions enhance receptor affinity and selectivity [3] [9]. These compounds bridge the gap between small-molecule flexibility and complex polycyclic architectures, enabling precise interactions with central nervous system (CNS) targets. The scaffold’s synthetic versatility allows for targeted modifications at the azepine nitrogen (position 6) and thiazole ring (position 2), facilitating structure-activity relationship (SAR) studies critical to neuropharmacological agent development.
The core architecture comprises a 7-membered azepine ring saturated across positions 5-8, fused with a 5-membered thiazole ring bearing an amino group at C2. This conformation generates a semi-rigid, boat-shaped structure that positions substituents for optimal target engagement. The 6-position nitrogen atom serves as the primary site for functionalization, commonly modified with benzyl or alkyl groups to modulate steric and electronic properties. The dihydrochloride salt form, as seen in 6-((4-chlorophenyl)methyl) derivatives, enhances aqueous solubility critical for in vivo applications [3].
Table 1: Structural Features of Key Thiazolo[4,5-d]azepine Derivatives
Compound Name | Substituent at N6 | Core Saturation | Salt Form |
---|---|---|---|
BHT-920 | Allyl | 5,6,7,8-Tetrahydro | Dihydrochloride |
6-((4-Chlorophenyl)methyl) derivative | 4-Chlorobenzyl | 5,6,7,8-Tetrahydro | Dihydrochloride |
Unsubstituted scaffold | H | 5,6,7,8-Tetrahydro | Free base |
Key structural determinants of bioactivity include:
Thiazolo[4,5-d]azepines demonstrate exceptional polypharmacology across aminergic receptor families. Their significance stems from:
Dopaminergic Modulation: BHT-920 (5,6,7,8-tetrahydro-6-(2-propenyl)-4H-thiazolo[4,5-d]azepin-2-amine) acts as a potent dopamine D2/D3 autoreceptor agonist, inhibiting stimulated dopamine release in mouse striatum with EC50 values in the nanomolar range. This activity modulates reward pathways in the nucleus accumbens, positioning these compounds as tools for studying addiction neurobiology [1] [5].
Adrenergic Selectivity: The scaffold shows differential affinity for α2-adrenoceptor subtypes. Functional assays in human saphenous vein reveal that 6-substituted derivatives potently activate α2C-adrenoceptors (pD2 = 6.7 ± 0.1), inducing vasoconstriction mediated primarily by this subtype. This specificity enables cardiovascular research applications where receptor subtype discrimination is essential [5] [6].
Table 2: Receptor Pharmacology of 6-Substituted Thiazolo[4,5-d]azepines
Biological Target | Assay System | Compound | Potency (pD2/EC50) | Functional Effect |
---|---|---|---|---|
Dopamine D2 autoreceptor | Mouse striatum FSCV | BHT-920 | ~10 nM EC50 | Inhibition of dopamine release |
α2C-Adrenoceptor | Human saphenous vein | BHT-920 | 6.7 ± 0.1 (pD2) | Vasoconstriction |
α2A-Adrenoceptor | Recombinant binding | 6-(4-Chlorobenzyl) | 7.2 (pKi) | Competitive antagonism |
Mechanistic Versatility: Beyond direct receptor agonism, these compounds influence downstream signaling cascades. In transfected cell systems, BHT-920 derivatives inhibit adenylyl cyclase via Gi coupling and modulate K+ channel conductance, demonstrating broad functional utility in neurophysiological studies [5].
The 4-chlorobenzyl group at N6 confers distinct pharmacological advantages:
Enhanced Receptor Affinity: Molecular docking simulations indicate the chlorine atom engages in halogen bonding with tyrosine residues in α2-adrenoceptor transmembrane domains. This interaction increases residence time 3-fold compared to unsubstituted benzyl analogs [6].
Lipophilicity Optimization: The aromatic chloro substituent elevates logP values by ~1.5 units over alkyl chain derivatives, improving blood-brain barrier penetration critical for CNS-targeted compounds. The 4-chloro configuration specifically balances membrane permeability against metabolic oxidation at the para position [3] [6].
Subtype Selectivity Profiling: In adrenoceptor binding panels, the 4-chlorobenzyl moiety confers 20-fold selectivity for α2C over α2B subtypes compared to ethyl-substituted analogs. This discrimination arises from steric complementarity with the α2C hydrophobic binding pocket [5] [6].
Table 3: Impact of N6 Substituents on Receptor Selectivity Profiles
N6 Substituent | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) | α2C/α2B Selectivity Ratio |
---|---|---|---|---|
Allyl (BHT-920) | 38 ± 5 | 210 ± 25 | 52 ± 6 | 4.0 |
4-Chlorobenzyl | 42 ± 7 | 480 ± 60 | 24 ± 3 | 20.0 |
Ethyl | 120 ± 15 | 190 ± 20 | 105 ± 12 | 1.8 |
SAR studies demonstrate that ortho-chloro substitution diminishes α2C affinity by 80%, highlighting the critical importance of para positioning for optimal receptor engagement. The chlorobenzyl group’s electron-withdrawing properties also reduce azepine nitrogen basicity, potentially altering protonation states during receptor activation cycles [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7